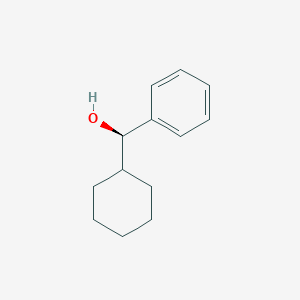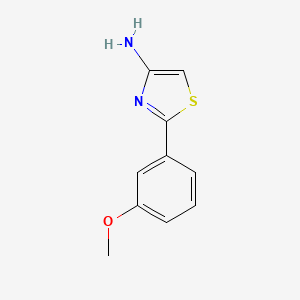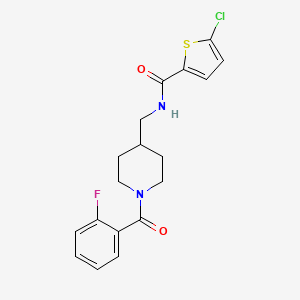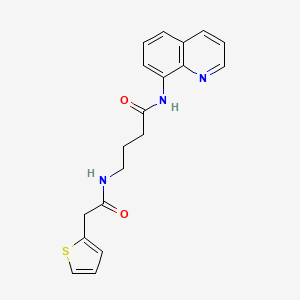
(R)-cyclohexyl(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
®-cyclohexyl(phenyl)methanol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by hydrolysis, yields ®-cyclohexyl(phenyl)methanol . The reaction is typically carried out in an anhydrous ether solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-cyclohexyl(phenyl)methanol may involve the use of large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.
Chemical Reactions Analysis
Types of Reactions
®-cyclohexyl(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Cyclohexyl(phenyl)ketone or cyclohexyl(phenyl)aldehyde.
Reduction: Cyclohexylbenzene.
Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide.
Scientific Research Applications
®-cyclohexyl(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ®-cyclohexyl(phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to changes in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the phenyl group.
Phenylmethanol (Benzyl Alcohol): Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethanol: Similar in structure but lacks the phenyl group.
Uniqueness
®-cyclohexyl(phenyl)methanol is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
(R)-cyclohexyl(phenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYKZBKCLHBUHU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-BROMOPHENYL)HYDRAZIN-1-YLIDENE]PROPANEDIAMIDE](/img/structure/B2385611.png)


![2-{4-[(2-chloroquinoxalin-6-yl)sulfonyl]piperazin-1-yl}-N-cyclopropylpropanamide](/img/structure/B2385616.png)
![N-(3-fluorophenyl)-2-((4-oxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385617.png)
![N1-[(3,4-dimethoxyphenyl)methyl]-N4,N4-dimethyl-N1-(2-methylcyclohexyl)benzene-1,4-disulfonamide](/img/structure/B2385618.png)
![5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B2385619.png)





